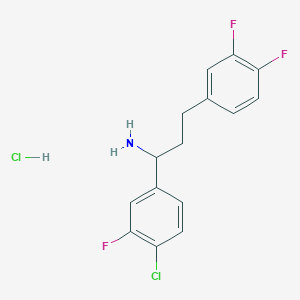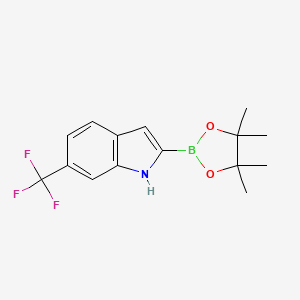![molecular formula C10H10ClF3N2O2 B2606625 Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate CAS No. 2085703-14-4](/img/structure/B2606625.png)
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate” is a chemical compound with the CAS Number: 339010-43-4 and a linear formula of C10H9ClF3NO2 .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “this compound”, have been synthesized for use in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular weight of this compound is 267.63 . The InChI code is 1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The development of fluorinated organic chemicals is becoming an increasingly important research topic .The molecular weight of this compound is 267.63 . The InChI code is 1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 .
Scientific Research Applications
Reactions with Nucleophiles
Sokolov and Aksinenko (2010) explored the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. This study highlights the compound's reactivity and potential for synthesizing a wide range of heterocyclic compounds (Sokolov & Aksinenko, 2010).
Mn(II) Mononuclear Complexes
Hureau et al. (2008) conducted syntheses and structural analyses of Mn(II) mononuclear complexes using pentadentate amino-pyridine ligands. The study demonstrates the compound's utility in forming metal complexes with potential applications in catalysis and material science (Hureau et al., 2008).
Stereoselective Synthesis
Zhong et al. (1999) described an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, showcasing the compound's role in the synthesis of pharmacologically active molecules. This process involves hydrogenation and chiral auxiliary removal, underscoring the compound's significance in medicinal chemistry (Zhong et al., 1999).
Metal Analyses in Samples
Belin and Gülaçar (2005) utilized methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as an ion-pairing reagent for the separation and determination of metal ions in pharmaceutical and environmental samples. This study demonstrates the compound's application in analytical chemistry for metal ion analysis (Belin & Gülaçar, 2005).
Heterocyclic Substance Synthesis
Behbehani et al. (2011) explored the use of 2-arylhydrazononitriles for the synthesis of various heterocyclic substances, demonstrating the compound's utility in the preparation of new materials with antimicrobial properties. This research highlights the compound's versatility in synthetic organic chemistry (Behbehani et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate primarily targets the enzyme acetyl-CoA carboxylase . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism .
Mode of Action
This compound acts as an inhibitor of acetyl-CoA carboxylase . By inhibiting this enzyme, the compound interferes with the synthesis of fatty acids, which are essential components of cellular membranes and signaling molecules .
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by this compound affects the fatty acid biosynthesis pathway . This disruption can lead to a decrease in the production of essential fatty acids, impacting various downstream processes such as cell membrane formation and signal transduction .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound is a proherbicide, which means it must undergo chemical conversion before becoming pharmacologically active . This conversion typically occurs through hydrolysis of the methyl ester .
Result of Action
The result of this compound’s action is the inhibition of fatty acid synthesis. This can lead to a disruption in cell membrane integrity and signaling processes, potentially leading to cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the hydrolysis of the compound to its active form is dependent on the presence of moisture . In dry conditions, little hydrolysis occurs, which can impact the compound’s efficacy .
Properties
IUPAC Name |
methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-5(9(17)18-2)16-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZCHSAAQEXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
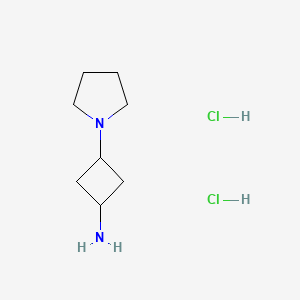
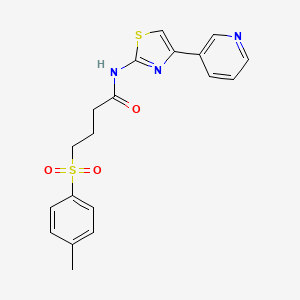
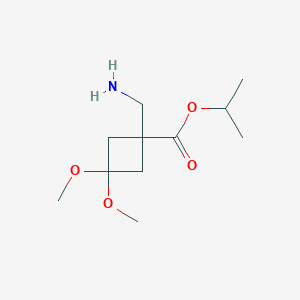
![7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)
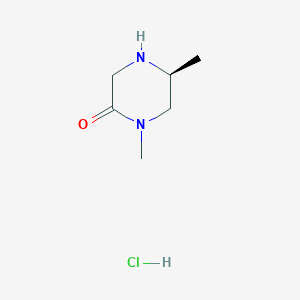
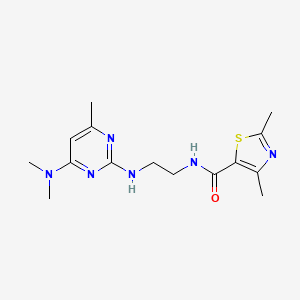
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
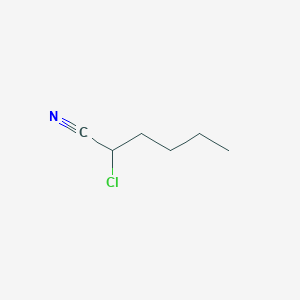
![2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2606556.png)
![4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2606558.png)
![N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2606561.png)
![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)
